molecular formula C12H10N2O2S B8395159 2-[[(4-Nitrophenyl)sulfanyl]methyl]pyridine

2-[[(4-Nitrophenyl)sulfanyl]methyl]pyridine

Cat. No.: B8395159
M. Wt: 246.29 g/mol
InChI Key: PTRGGHFNZUVANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-Nitrophenyl)sulfanyl]methyl]pyridine is a useful research compound. Its molecular formula is C12H10N2O2S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-[(4-nitrophenyl)sulfanylmethyl]pyridine

InChI

InChI=1S/C12H10N2O2S/c15-14(16)11-4-6-12(7-5-11)17-9-10-3-1-2-8-13-10/h1-8H,9H2

InChI Key

PTRGGHFNZUVANN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-nitrobenzenethiol (6.0 g) was dissolved in THF (120 ml), and to the solution was 1N sodium hydroxide (120 ml) and then, 2-(chloromethyl)pyridine hydrochloride (7.6 g), and the mixture was stirred for 15 minutes at room temperature. The solvent was removed under reduced pressure, and the obtained residue was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was washed with hexane/ethyl acetate, to give 2-[[(4-nitrophenyl)sulfanyl]methyl]pyridine (6.8 g).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

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